15(R)-HETE

Description

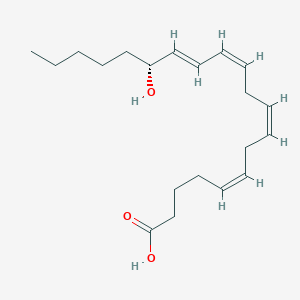

15R-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is a natural product found in Bos taurus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,13E,15R)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |

InChI Key |

JSFATNQSLKRBCI-UDQWCNDOSA-N |

SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of 15(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is the R-stereoisomer of the more extensively studied 15(S)-HETE, an eicosanoid derived from arachidonic acid. Initially overlooked as a minor or inactive enantiomer, this compound has emerged as a molecule of significant biological importance, primarily due to its unique biosynthesis pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2) and its role as a precursor to the anti-inflammatory and pro-resolving lipid mediators known as 15-epi-lipoxins. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and key signaling pathways of this compound, supported by quantitative data and detailed experimental protocols for its analysis.

Discovery and History

The story of this compound is intrinsically linked to the broader investigation of arachidonic acid metabolism. While 15-HETE was identified as a major metabolite in human tissues like the lungs in the early 1980s, these initial studies often did not distinguish between the stereoisomers.[1][2] For years, the focus remained on 15(S)-HETE, the product of 15-lipoxygenase (15-LOX) activity.

A pivotal moment in the history of this compound came with investigations into the mechanism of action of aspirin. It was established that aspirin acetylates a serine residue in the active site of cyclooxygenase enzymes, thereby inhibiting their ability to produce prostaglandins.[3] While this acetylation leads to a near-complete loss of activity in COX-1, a remarkable discovery was made regarding COX-2. In 1995, Claria and Serhan demonstrated that aspirin-acetylated COX-2, rather than being inactivated, gains a new catalytic function: it converts arachidonic acid into this compound.[4] This finding was crucial as it provided a specific and significant enzymatic source for the R-enantiomer and linked it directly to the therapeutic action of aspirin.

This discovery unveiled a novel anti-inflammatory pathway. The newly formed this compound was shown to be a substrate for leukocyte 5-lipoxygenase, which converts it into a new series of lipoxin epimers, termed "aspirin-triggered lipoxins" or 15-epi-lipoxins.[4] These molecules, such as 15-epi-lipoxin A4, possess potent anti-inflammatory and pro-resolving properties, contributing to aspirin's therapeutic effects.

Subsequent research has identified other pathways for this compound formation, including metabolism by microsomal cytochrome P450 enzymes and non-enzymatic autoxidation of arachidonic acid, which typically produces a racemic mixture of R and S isomers. More recently, this compound, along with its S-enantiomer, has been identified as an endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), further expanding its known biological roles.

Biosynthesis and Metabolism of this compound

This compound is synthesized from arachidonic acid through several distinct pathways.

2.1 Aspirin-Acetylated COX-2 Pathway: This is the most well-characterized stereospecific pathway. Aspirin irreversibly acetylates Serine 530 in the active site of COX-2. This modification blocks the cyclooxygenase channel, preventing prostaglandin synthesis, but reorients the arachidonic acid substrate. The enzyme then acts as a lipoxygenase, catalyzing the insertion of molecular oxygen at the carbon-15 position with R-stereospecificity to form 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE). This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable this compound.

2.2 Cytochrome P450 (CYP) Pathway: Microsomal cytochrome P450 enzymes can metabolize arachidonic acid to various HETE isomers. Specifically, human and rat microsomal P450s have been shown to produce a mixture of 15-HETEs where the 15(R)-stereoisomer is the predominant form, sometimes accounting for over 90% of the 15-HETE produced.

2.3 Non-Enzymatic Autoxidation: The free radical-mediated peroxidation of arachidonic acid, often occurring under conditions of oxidative stress, can lead to the formation of 15-HpETE. This process is non-specific and results in a racemic mixture of 15(R)-HpETE and 15(S)-HpETE, which are subsequently reduced to their corresponding HETE forms.

Once formed, this compound can be further metabolized. The most significant downstream pathway is its conversion by 5-lipoxygenase in leukocytes to form 15-epi-lipoxins. Additionally, similar to its S-enantiomer, this compound can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.

Quantitative Data

The concentration and activity of this compound are crucial for its biological function. The following tables summarize available quantitative data.

| Parameter | Value | Cell/System | Condition | Reference(s) |

| Enzyme Kinetics (Aspirin-Acetylated COX-2) | ||||

| K_m_ (Arachidonic Acid) | ~3-fold lower than uninhibited COX-2 | Recombinant human COX-2 | In vitro PG formation | |

| V_max_ | Reduced vs. uninhibited COX-2 | Recombinant human COX-2 | In vitro PG formation | |

| Catalytic Efficiency (PG formation) | Reduced 10-fold vs. uninhibited COX-2 | Recombinant human COX-2 | In vitro | |

| Biological Concentrations | ||||

| Plasma Level (AERD patients, symptom improvement) | 7006 pg/mL (IQR: 6056-8688) | Human Plasma | Aspirin-Exacerbated Respiratory Disease | |

| Plasma Level (AERD patients, symptom worsening) | 4800 pg/mL (IQR: 4238-5575) | Human Plasma | Aspirin-Exacerbated Respiratory Disease | |

| Plasma Level (PAH, high-risk cutoff) | ≥256 pg/mL | Human Plasma | Pulmonary Arterial Hypertension | |

| Release from bronchial cells (stimulated) | 258 ± 76 ng / 10^6^ cells | Cultured Human Bronchial Epithelial Cells | 30 µM Arachidonic Acid | |

| Receptor Activation | ||||

| PPARβ/δ Activation | Similarly potent to 15(S)-HETE | In vitro assays | Ligand binding and transcriptional activation |

Note: Many studies measure total 15-HETE without chiral separation. The values presented here are specific to studies that either identified the R-isomer or where the context (e.g., aspirin treatment) strongly implies its presence.

Signaling Pathways

4.1 Biosynthesis and Conversion to 15-epi-Lipoxins

The primary signaling role of this compound is as an intermediate in the biosynthesis of aspirin-triggered 15-epi-lipoxins. This is a transcellular process where this compound, typically generated by aspirin-treated endothelial or epithelial cells expressing COX-2, is released and then taken up by nearby leukocytes (e.g., neutrophils) that express 5-lipoxygenase.

Caption: Biosynthesis of this compound and its subsequent metabolism.

4.2 PPARβ/δ Activation Pathway

Both this compound and 15(S)-HETE function as endogenous ligands for PPARβ/δ, a nuclear receptor that acts as a ligand-inducible transcription factor. Upon binding, the ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, leading to the dissociation of co-repressors and recruitment of co-activators, ultimately modulating gene expression. This pathway is implicated in the regulation of lipid metabolism and inflammatory responses.

Caption: this compound activation of the PPARβ/δ signaling pathway.

Experimental Protocols

Accurate identification and quantification of this compound require robust analytical methods capable of separating it from its more abundant stereoisomer, 15(S)-HETE.

5.1 Chiral Separation and Quantification by LC-MS/MS

This protocol outlines a general workflow for the analysis of this compound in biological fluids (e.g., plasma, serum).

Caption: General workflow for this compound analysis.

5.1.1 Sample Preparation and Extraction

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 200 µL plasma), add a deuterated internal standard, such as 15(S)-HETE-d8, to account for extraction losses and matrix effects.

-

Protein Precipitation & Acidification: Precipitate proteins using an organic solvent (e.g., methanol or acetone). Acidify the sample to approximately pH 3.5 with a weak acid to ensure the eicosanoids are in their protonated form.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

-

Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

5.1.2 Derivatization (for enhanced sensitivity) For increased sensitivity using atmospheric pressure chemical ionization (APCI) in negative ion mode, the carboxyl group of HETEs can be derivatized.

-

To the dried extract, add a solution of pentafluorobenzyl (PFB) bromide and a catalyst (e.g., diisopropylethylamine) in acetonitrile.

-

Incubate the reaction at a controlled temperature (e.g., 60°C) for 30 minutes.

-

Evaporate the solvent and reconstitute the sample for analysis.

5.1.3 Chiral Ultra-High Performance Liquid Chromatography (UHPLC)

-

Column: A chiral stationary phase is required. A Chiralpak AD-RH column (reversed-phase) or similar is effective for resolving HETE enantiomers.

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).

-

Gradient: A linear gradient is employed, starting with a higher aqueous percentage and increasing the organic phase over the run to elute the analytes. A representative gradient might be:

-

0-1.5 min: 21% Organic

-

1.5-10 min: Gradient to 51% Organic

-

10-19 min: Gradient to 66% Organic

-

Followed by a wash and re-equilibration step.

-

5.1.4 Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) or APCI in negative ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

15-HETE (underivatized): Precursor ion (Q1): m/z 319.2; Product ion (Q3): m/z 175 or 219.

-

15(S)-HETE-d8 (Internal Standard): Precursor ion (Q1): m/z 327.3; Product ion (Q3): m/z 226.

-

-

Quantification: A standard curve is generated using authentic standards of this compound and 15(S)-HETE. The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples.

Conclusion

The discovery of 15(R)-hydroxyeicosatetraenoic acid as a specific product of aspirin-acetylated COX-2 has fundamentally shifted its perception from an obscure stereoisomer to a key mediator in aspirin's therapeutic action. Its role as the precursor to the potent anti-inflammatory 15-epi-lipoxins provides a crucial mechanism for inflammation resolution. Furthermore, its activity as a PPARβ/δ agonist suggests additional roles in metabolic regulation and cellular homeostasis. The advanced analytical techniques now available allow for the precise differentiation and quantification of this compound, enabling researchers to further elucidate its functions in health and disease and to explore its potential as a biomarker and a target for novel drug development strategies.

References

role of 15(R)-HETE in cellular signaling cascades

An In-depth Technical Guide to the Role of 15(R)-HETE in Cellular Signaling Cascades

Introduction

15(R)-hydroxyeicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from the 20-carbon omega-6 fatty acid, arachidonic acid. While its stereoisomer, 15(S)-HETE, has been more extensively studied, this compound is emerging as a critical player in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the synthesis, metabolism, and cellular signaling cascades of this compound, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid signaling, inflammation, and pharmacology.

Synthesis and Metabolism of this compound

This compound is synthesized from arachidonic acid through several enzymatic pathways. A significant route of its production involves the enzyme cyclooxygenase-2 (COX-2), particularly when it has been acetylated by aspirin.[1] While aspirin irreversibly inhibits the prostaglandin-forming activity of COX-2, the acetylated enzyme gains the ability to convert arachidonic acid to this compound.[1] Additionally, microsomal cytochrome P450 enzymes can metabolize arachidonic acid to a racemic mixture of 15-HETEs, with the 15(R) stereoisomer being the predominant product.[2] Non-enzymatic autoxidation of arachidonic acid also yields a racemic mixture of 15-HETEs.[2]

Once formed, this compound can be further metabolized. One of the key metabolic fates of this compound is its oxidation to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] 15-oxo-ETE is a highly reactive α,β-unsaturated ketone that can modulate cellular signaling through covalent modification of target proteins. This compound can also serve as a precursor for the synthesis of epi-lipoxins, a class of specialized pro-resolving mediators with potent anti-inflammatory properties.

Cellular Receptors and Signaling Cascades

This compound exerts its biological effects by interacting with specific cellular receptors and modulating downstream signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism of action for this compound is through the activation of peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. Both this compound and its (S)-enantiomer are potent agonists of PPARβ/δ and also activate PPARγ, albeit to a lesser extent. Upon binding to this compound, PPARβ/δ undergoes a conformational change, leading to the recruitment of coactivator proteins, such as cAMP response element-binding protein (CREB)-binding protein (CBP). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. A key target gene of the 15-HETE-PPARβ/δ axis is angiopoietin-like 4 (Angptl4).

Signaling via 15-oxo-ETE

The metabolite of this compound, 15-oxo-ETE, is a potent electrophile that can signal through covalent adduction to proteins, thereby modulating their function. Key signaling pathways affected by 15-oxo-ETE include the Nrf2-mediated antioxidant response and the NF-κB-mediated pro-inflammatory response.

-

Nrf2 Activation: 15-oxo-ETE can activate the transcription factor Nrf2, a master regulator of the antioxidant response. This leads to the upregulation of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

-

NF-κB Inhibition: 15-oxo-ETE can inhibit the pro-inflammatory NF-κB signaling pathway by directly inhibiting the activity of the IκB kinase β (IKKβ). This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNFα, IL-6, and IL-1β.

Quantitative Data on Cellular Effects

The following tables summarize quantitative data on the cellular effects of 15-HETE and its metabolite, 15-oxo-ETE. It is important to note that many studies do not distinguish between the 15(R) and 15(S) enantiomers.

Table 1: Receptor Binding and Enzyme Inhibition

| Ligand | Receptor/Enzyme | Assay Type | Value | Cell/System | Reference |

| 15-[3H]HETE | 15-HETE Binding Sites | Radioligand Binding | Kd = 162 nM | PT-18 mast/basophil cells | |

| 15-[3H]HETE | 15-HETE Binding Sites | Radioligand Binding | Bmax = 7.1 x 10^5 sites/cell | PT-18 mast/basophil cells | |

| 15-HETE | 5-lipoxygenase | Enzyme Inhibition | I50 = 7.7 µM | RBL-1 cell homogenates | |

| 15-oxo-ETE | IKKβ | Kinase Assay | >50% inhibition at 100 µM | Recombinant IKKβ | |

| CAY10397 | 15-PGDH | Enzyme Inhibition | IC50 = 17.3 µM | R15L cells (AA-stimulated) | |

| CAY10397 | 15-PGDH | Enzyme Inhibition | IC50 = 13.2 µM | R15L cells (15(S)-HETE-stimulated) |

Table 2: Effects on Gene and Protein Expression

| Compound | Concentration | Effect | Target | Cell Type | Reference |

| 15-oxo-ETE | 1-50 µM | Increased protein expression | HO-1 | THP-1 cells | |

| 15-oxo-ETE | 25 µM | Increased protein expression | NQO1, GCLM | THP-1 cells | |

| 15-oxo-ETE | 25 µM | Decreased mRNA expression | TNFα, IL-6, IL-1β | LPS-stimulated THP-1 cells | |

| 15-HETE | Not specified | Upregulated protein and mRNA expression | iNOS | Rat PASMCs |

Table 3: Cellular Proliferation and Viability

| Compound | Concentration | Effect | Cell Type | Reference |

| 15-oxo-ETE | Not specified | Inhibited proliferation | Human vascular vein endothelial cells | |

| 15-HETE | Not specified | Enhanced cell survival | Serum-deprived rat PASMCs | |

| 15-HETE | Not specified | Attenuated mitochondrial depolarization | Serum-deprived rat PASMCs |

Experimental Protocols

Quantification of this compound and 15-oxo-ETE by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound and 15-oxo-ETE from biological samples.

-

Sample Preparation:

-

To cell culture media or cell lysates, add an internal standard (e.g., [2H8]15(S)-HETE and [2H6]5-oxo-ETE).

-

Perform a liquid-liquid extraction using a chloroform:methanol (2:1) mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water and acetonitrile containing a small amount of acetic acid.

-

Perform mass spectrometric detection using an electrospray ionization (ESI) source in negative ion mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

-

15-oxo-ETE transition: 319.2 → 219.2

-

15-HETE transition: (Requires specific method development)

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound and 15-oxo-ETE.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

-

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound or its metabolites on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293T) stably expressing a luciferase reporter gene under the control of an NF-κB response element.

-

Plate the cells in a multi-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 15-oxo-ETE (e.g., 100 nM to 1 µM) for a short period (e.g., 5 minutes).

-

Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 40 ng/mL), for several hours (e.g., 6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Compare the luciferase activity in treated cells to that in vehicle-treated controls.

-

Conclusion and Future Directions

This compound is a bioactive lipid mediator with multifaceted roles in cellular signaling. Its ability to activate PPARs and its conversion to the electrophilic metabolite 15-oxo-ETE, which in turn modulates the Nrf2 and NF-κB pathways, places this compound at a critical juncture in the regulation of inflammation and cellular homeostasis. The dual nature of its signaling, both through receptor-mediated transcriptional regulation and metabolite-driven covalent modification, highlights the complexity of eicosanoid biology.

Future research should focus on further delineating the specific roles of this compound in comparison to its 15(S) counterpart in various physiological and pathological contexts. The development of specific inhibitors for the enzymes involved in this compound synthesis and metabolism will be crucial for these investigations. Furthermore, a deeper understanding of the downstream targets of both this compound and 15-oxo-ETE will likely unveil new therapeutic opportunities for a range of diseases, including chronic inflammatory disorders, cardiovascular disease, and cancer.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Physiological Concentrations of 15(R)-HETE in Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological concentrations of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in various tissues. It includes detailed experimental protocols for the quantification of this lipid mediator and visual representations of its key signaling pathways.

Introduction to this compound

15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid. It exists as two stereoisomers, 15(S)-HETE and this compound, which can have distinct biological activities. While 15(S)-HETE is primarily produced by lipoxygenases, this compound can be formed by cyclooxygenase (COX) enzymes and cytochrome P450 monooxygenases[1]. The study of the specific roles of each enantiomer is crucial for understanding their physiological and pathological functions.

Physiological Concentrations of this compound

The quantification of this compound in tissues is challenging due to its low abundance compared to its (S)-enantiomer and its rapid metabolism. Chiral separation techniques are essential to differentiate and accurately measure the concentration of each enantiomer.

Data Presentation

The following table summarizes the available quantitative data for this compound concentrations in human biological fluids. Data for specific tissues are limited, and much of the research has focused on the more abundant 15(S)-HETE or the total 15-HETE concentration.

| Biological Matrix | Species | Concentration of this compound | Analytical Method | Reference |

| Serum | Human | 12.74 ± 1.2 ng/mL | UHPLC-ECAPCI/HRMS | [2][3] |

| Plasma | Human | Ratio to 15(S)-HETE is ~1:1 | UHPLC-ECAPCI/HRMS | [2][3] |

| Plasma (Zymosan-stimulated) | Human | 2.46 ± 0.2 ng/mL | UHPLC-ECAPCI/HRMS | |

| Plasma (LPS-stimulated, 24h) | Human | 6.3 ± 0.5 ng/mL | UHPLC-ECAPCI/HRMS |

Note on Tissue Concentrations:

-

Lung: 15-HETE is a major metabolite of arachidonic acid in the human lung, with the airway epithelium being a primary source. In human mast cells, both enantiomers of 15-HETE are produced by COX-1, with the 15(R) isomer being predominant due to the selective metabolism of the 15(S) isomer.

-

Kidney: 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that metabolizes 15-HETE, is highly active in the kidney.

-

Brain: Under ischemic conditions in the mouse brain, 15-HETE is produced non-enzymatically, suggesting a racemic mixture of both (R) and (S) enantiomers.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and a highly sensitive and specific analytical method. The following sections outline the key experimental procedures.

Tissue Homogenization and Lipid Extraction

This protocol describes a general procedure for the extraction of eicosanoids, including 15-HETE, from tissue samples.

Materials:

-

Homogenization Buffer (e.g., 20 mM Tris-HCl, pH 7.8 with protease inhibitors)

-

Organic Solvent Mixture (e.g., Folch solution: chloroform/methanol, 2:1, v/v)

-

Internal Standard (e.g., deuterated 15-HETE, 15(S)-HETE-d8)

-

Nitrogen gas supply

-

Glass homogenizer or bead beater

Procedure:

-

Tissue Collection and Storage: Rapidly excise tissues and immediately snap-freeze them in liquid nitrogen. Store at -80°C until extraction to minimize enzymatic activity and lipid degradation.

-

Homogenization:

-

Weigh the frozen tissue and place it in a pre-chilled glass homogenizer or a tube with homogenization beads.

-

Add a defined volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Lipid Extraction (Liquid-Liquid Extraction):

-

To the tissue homogenate, add a known amount of the internal standard.

-

Add a 20-fold excess of the organic solvent mixture (e.g., 20 mL of Folch solution for every 1 g of tissue).

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., methanol/water, 50:50, v/v).

-

Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is a crucial step to remove interfering substances from the lipid extract before LC-MS/MS analysis.

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic Acid (for pH adjustment)

-

SPE Vacuum Manifold

Procedure:

-

Sample Acidification: Acidify the reconstituted lipid extract to a pH of approximately 3.5 with dilute formic acid. This ensures that the acidic analytes are in their neutral form for retention on the reversed-phase sorbent.

-

Cartridge Conditioning:

-

Place the C18 SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 2 mL of ethyl acetate.

-

Wash the cartridge with 2 mL of methanol.

-

Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry out.

-

-

Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow, steady rate (approximately 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of water to remove salts and polar interferences.

-

Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

-

-

Elution: Elute the HETEs from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chiral HPLC-MS/MS Analysis

This section provides a general framework for the chiral separation and quantification of this compound and 15(S)-HETE. Specific parameters will need to be optimized for the instrument and column used.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., Chiralpak AD-RH, Lux Amylose-2)

Chromatographic Conditions (Example):

-

Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with methanol/water/acetic acid (95:5:0.1, v/v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

15-HETE: m/z 319.2 -> specific product ions (e.g., 115.1, 179.1)

-

15(S)-HETE-d8 (Internal Standard): m/z 327.2 -> specific product ions

-

-

Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound and 15(S)-HETE standards.

Signaling Pathways of this compound

The biological effects of this compound are mediated through various signaling pathways. The following diagrams illustrate some of the key known pathways.

Metabolism of this compound to 15-oxo-ETE

This compound can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), a metabolite with its own distinct biological activities.

Caption: Metabolism of Arachidonic Acid to this compound and 15-oxo-ETE.

PPAR Activation by this compound

Both this compound and 15(S)-HETE can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARβ/δ and to a lesser extent PPARγ. This interaction leads to the regulation of target gene expression involved in lipid metabolism and inflammation.

Caption: this compound-mediated activation of PPAR signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram outlines the logical workflow for the quantification of this compound from tissue samples.

Caption: Workflow for the quantification of this compound in tissues.

Conclusion

The precise quantification of this compound in different tissues is an emerging area of research with significant implications for understanding its role in health and disease. The methodologies outlined in this guide provide a framework for researchers to accurately measure this specific enantiomer. Further studies are warranted to establish the physiological concentration ranges of this compound in various human tissues, which will be critical for elucidating its specific biological functions and its potential as a therapeutic target.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of 15(R)-HETE with Peroxisome Proliferator-Activated Receptors (PPARs): A Technical Guide

Executive Summary

15-Hydroxyeicosatetraenoic acid (15-HETE), a metabolite of arachidonic acid, has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors crucial in regulating lipid metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the interaction between the 15(R)-HETE enantiomer and the three PPAR isotypes: PPARα, PPARβ/δ, and PPARγ. Evidence indicates that 15-HETE acts as a preferential agonist for PPARβ/δ, with both this compound and 15(S)-HETE showing similar potency in activating this isotype.[1] The agonistic effects on PPARα and PPARγ are reported to be significantly weaker.[1][2] This document collates the available quantitative data, details the experimental protocols used to elucidate these interactions, and presents the underlying signaling pathways.

Introduction to 15-HETE and PPARs

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[3] The PPAR family consists of three isotypes:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation generally leads to decreased triglyceride levels.

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.

-

PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

15-HETE is an eicosanoid synthesized from arachidonic acid via the action of lipoxygenase enzymes. It exists in two chiral forms, 15(S)-HETE and this compound. These metabolites are increasingly recognized as important signaling molecules that modulate various physiological and pathophysiological processes, partly through their interaction with PPARs.

Molecular Interaction and Activation of PPARs by this compound

The interaction of 15-HETE with PPARs is characterized by direct binding to the receptor's ligand-binding domain (LBD), which induces a conformational change, release of corepressors, and recruitment of coactivator proteins. This molecular cascade initiates the transcription of PPAR target genes.

Isotype Preference

Research consistently demonstrates that 15-HETE is a preferential agonist for PPARβ/δ.[1] In reporter gene assays, 15-HETE activates PPARβ/δ significantly more strongly (~11-fold) than PPARγ (~3-fold) or PPARα (~2-fold). Both the 15(R) and 15(S) enantiomers are reported to be similarly potent in inducing PPARβ/δ coactivator binding and transcriptional activation.

In contrast, the effects on PPARγ are less pronounced and appear to be enantiomer-specific. While 15(S)-HETE activates PPARγ-dependent transcription, some evidence suggests this compound has no significant effect on PPARγ DNA binding or transcriptional activity. For example, at a concentration of 10 μM, 15(S)-HETE was shown to be a more potent inhibitor of cancer cell proliferation (a PPARγ-mediated effect) than this compound.

Quantitative Analysis of 15-HETE Interaction with PPARs

Precise binding affinities (Kd) and half-maximal effective concentrations (EC50) for this compound across all PPAR isotypes are not extensively documented in the literature. The available data, primarily for 15(S)-HETE or general 15-HETE, are summarized below.

| Parameter | PPAR Isotype | Ligand | Value | Cell Line / System | Source |

| Transcriptional Activation | PPARβ/δ | 15-HETE | ~11-fold increase | LexA Reporter System | |

| PPARγ | 15-HETE | ~3-fold increase | LexA Reporter System | ||

| PPARα | 15-HETE | ~2-fold increase | LexA Reporter System | ||

| PPARγ | 15(S)-HETE (10 µM) | >2-fold increase | PC3 Cells | ||

| Functional Assay (IC50) | PPARγ (mediated) | 15(S)-HETE | 30 µM (Inhibition of Proliferation) | PC3 Cells | |

| Binding Affinity (Kd) | PPARα | 14,15-DHET* | 1.4 µM | In vitro (recombinant protein) |

*Note: 14,15-DHET is a related, but distinct, arachidonic acid metabolite. This value is included for comparative purposes due to the lack of a published Kd for this compound.

Signaling Pathway of this compound and PPAR Activation

The canonical signaling pathway for this compound-mediated PPAR activation involves several key steps, from ligand binding to target gene expression. Upon entering the cell, this compound binds to the ligand-binding pocket of a PPAR, which is typically found in the nucleus as a heterodimer with RXR, bound to a specific DNA sequence known as a Peroxisome Proliferator Response Element (PPRE) and associated with corepressor proteins. Ligand binding induces a conformational shift that leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex. This entire complex then initiates the transcription of downstream target genes, such as Angiopoietin-like 4 (Angptl4), a well-characterized target of PPARβ/δ.

Caption: Canonical PPARβ/δ signaling pathway activated by this compound.

Key Experimental Methodologies

The characterization of this compound as a PPAR ligand relies on a combination of in vitro and cell-based assays. Below are detailed protocols for the key experiments.

PPAR Ligand Binding Assay (Competitive TR-FRET)

This assay measures the ability of a test compound (this compound) to displace a known fluorescent ligand from the PPAR ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled PPAR ligand. Displacement of the fluorescent ligand by the test compound leads to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

Recombinant GST-tagged PPAR-LBD (α, β/δ, or γ).

-

Tb-labeled anti-GST antibody.

-

Fluorescent pan-PPAR green ligand (or similar).

-

Assay Buffer (e.g., PBS with 0.01% BSA).

-

This compound and control compounds.

-

-

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 384-well microplate, add the GST-PPAR-LBD, Tb-anti-GST antibody, and the fluorescent ligand to each well.

-

Add the diluted this compound or control compounds to the wells.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the fluorescent ligand) using a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor (520 nm) to the donor (495 nm) fluorescence. Plot this ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

-

PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of this compound to activate a PPAR-dependent reporter gene.

Principle: Cells are engineered to express a specific human PPAR isotype and a luciferase reporter gene under the control of a promoter containing PPREs. Upon activation by a ligand like this compound, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of luciferase. The resulting light emission is proportional to the level of PPAR activation.

Caption: Workflow for a typical PPAR luciferase reporter assay.

Protocol:

-

Cell Culture & Transfection:

-

Seed host cells (e.g., HepG2, HEK293T) into a 96-well plate.

-

Transfect cells with three plasmids:

-

An expression vector for the human PPAR-LBD fused to the Gal4 DNA-binding domain (e.g., pBIND-hPPARα, pBIND-hPPARβ/δ, or pBIND-hPPARγ).

-

A luciferase reporter plasmid containing Gal4 upstream activation sequences (UAS) (e.g., 4xUAS-tk-luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a positive control agonist (e.g., GW7647 for PPARα, GW501516 for PPARβ/δ, Rosiglitazone for PPARγ) in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Incubate for an additional 18-24 hours.

-

-

Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure Firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity in the same wells.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the "Fold Activation" by dividing the normalized signal of treated wells by the normalized signal of vehicle control wells.

-

Plot Fold Activation against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the EC50 value.

-

Target Gene Expression Analysis (RT-qPCR)

This method is used to confirm that PPAR activation by this compound leads to the transcription of known downstream target genes.

Principle: Following treatment of a relevant cell line with this compound, total RNA is extracted and reverse-transcribed into cDNA. Quantitative PCR (qPCR) is then used to measure the abundance of the target gene's mRNA (e.g., ANGPTL4) relative to a stable housekeeping gene.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Culture relevant cells (e.g., NIH3T3, WPMY-1) and treat with various concentrations of this compound for 3-6 hours.

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (ANGPTL4) and a housekeeping gene (e.g., GAPDH, L27).

-

Human ANGPTL4 Primers:

-

Forward: GATGGCTCAGTGGACTTCAACC

-

Reverse: TGCTATGCACCTTCTCCAGACC

-

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermocycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for the target and housekeeping genes in both treated and control samples.

-

Calculate the change in target gene expression using the ΔΔCt method, which normalizes the target gene's expression to the housekeeping gene and compares the treated sample to the vehicle control.

-

Functional Consequences and Therapeutic Implications

The activation of PPARβ/δ by this compound has significant functional consequences. The induction of the target gene Angptl4, for instance, plays a role in regulating lipid metabolism by inhibiting lipoprotein lipase. This suggests that endogenous this compound may be part of a natural feedback loop controlling fatty acid availability and utilization.

For drug development professionals, understanding the preferential activation of PPARβ/δ by an endogenous ligand like this compound offers a potential blueprint for designing selective PPARβ/δ modulators. Such compounds could be valuable for treating metabolic disorders, including dyslipidemia and insulin resistance, by harnessing the beneficial metabolic effects of this receptor isotype while potentially avoiding side effects associated with potent PPARα or PPARγ activation.

Conclusion

This compound is an endogenous agonist of PPARs with a clear preference for the PPARβ/δ isotype. Both 15(R)- and 15(S)-HETE demonstrate similar potency for PPARβ/δ, leading to coactivator recruitment and the transcription of target genes involved in metabolic regulation. Its interaction with PPARα and PPARγ is considerably weaker and may exhibit enantiomer-specific differences. While more precise quantitative binding and activation data for the 15(R)-enantiomer are needed for a complete picture, the existing evidence firmly establishes its role as a significant signaling molecule in the PPAR pathway. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced interactions of this compound and the development of novel PPAR-targeted therapeutics.

References

The Anti-Inflammatory Properties of 15(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-hydroxyeicosatetraenoic acid, or 15(R)-HETE, is an R-stereoisomer of the arachidonic acid metabolite 15-HETE. While its S-enantiomer, 15(S)-HETE, has been more extensively studied, this compound is gaining recognition for its significant role in the resolution of inflammation. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, focusing on its biosynthesis, mechanisms of action, and the experimental evidence supporting its therapeutic potential.

Biosynthesis of this compound

The primary and most well-characterized pathway for the production of this compound involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1] Normally, COX-2 metabolizes arachidonic acid to pro-inflammatory prostaglandins. However, when acetylated by aspirin, the enzyme's activity is altered, leading to the synthesis of this compound.[2][3] This unique mechanism is central to some of aspirin's anti-inflammatory effects that are not shared by other non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Cytochrome P450 enzymes can also contribute to the formation of this compound from arachidonic acid.[5]

Biosynthesis of this compound via Aspirin-Acetylated COX-2.

Mechanism of Action: A Precursor to Anti-Inflammatory Mediators

The principal anti-inflammatory role of this compound is as a precursor to a class of specialized pro-resolving mediators (SPMs) known as 15-epi-lipoxins or aspirin-triggered lipoxins (ATLs). This conversion occurs through a process of transcellular biosynthesis. This compound, produced by cells such as endothelial cells, is taken up by leukocytes (e.g., neutrophils) that express the enzyme 5-lipoxygenase (5-LOX). 5-LOX then metabolizes this compound to 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4). These ATLs are potent anti-inflammatory molecules that actively promote the resolution of inflammation.

Transcellular biosynthesis of 15-epi-lipoxins from this compound.

While much of the anti-inflammatory activity attributed to the aspirin-COX-2 pathway is mediated by 15-epi-lipoxins, there is emerging evidence for the direct effects of this compound. Both this compound and 15(S)-HETE have been shown to be similarly potent in activating peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor with roles in regulating inflammation.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the intrinsic anti-inflammatory effects of this compound are limited in the current literature. Most studies focus on its conversion to 15-epi-lipoxins or investigate the effects of its metabolite, 15-oxo-ETE. The available data for related compounds are presented below for comparative purposes.

| Compound | Target/Assay | Effect | Concentration/IC50 | Reference(s) |

| 15-oxo-ETE | NF-κB activation (luciferase reporter assay) | Dose-dependent suppression of TNFα-induced activation | 100 nM - 1 µM | |

| 15-oxo-ETE | Pro-inflammatory cytokine expression (LPS-stimulated THP-1 cells) | Decrease in TNFα, IL-6, and IL-1β mRNA expression | 25 µM | |

| 15(S)-HETE | LTB4-induced neutrophil chemotaxis | Inhibition | Maximum inhibition (68%) at 100 µM | |

| 15(S)-HETE | Neutrophil migration across cytokine-activated endothelium | Potent inhibition | Not specified |

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for investigating the anti-inflammatory properties of this compound are not extensively published. However, based on the methodologies used for studying related lipid mediators, the following outlines can be adapted.

Chiral Separation of this compound and 15(S)-HETE

Objective: To separate and quantify the R and S enantiomers of 15-HETE.

General Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma) are subjected to solid-phase extraction (SPE) to isolate lipids.

-

Derivatization (Optional but common for GC-MS): The carboxyl group of HETEs can be derivatized to enhance chromatographic separation and detection sensitivity.

-

Chromatography:

-

Column: A chiral column (e.g., Chiralcel OD-H, Chiralpak AD) is used.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically employed. The exact ratio is optimized for the specific column and analytes. For acidic compounds, an acid modifier (e.g., trifluoroacetic acid) may be added.

-

Detection: UV detection or, for higher sensitivity and specificity, mass spectrometry (LC-MS) is used.

-

Workflow for Chiral Separation of HETE Enantiomers.

In Vitro Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.

General Method: A Boyden chamber or a similar transwell migration assay is used.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Assay Setup:

-

A chemoattractant (e.g., leukotriene B4 [LTB4] or f-Met-Leu-Phe [fMLP]) is placed in the lower chamber of the transwell plate.

-

Isolated neutrophils, pre-incubated with different concentrations of this compound or a vehicle control, are added to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

-

Incubation: The plate is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.

In Vivo Model of Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in a living organism.

General Method: A common model is the murine air pouch model of inflammation.

-

Air Pouch Formation: An air pouch is created on the dorsum of a mouse by subcutaneous injection of sterile air.

-

Induction of Inflammation: An inflammatory agent (e.g., carrageenan or an interleukin) is injected into the air pouch to induce an inflammatory response, characterized by leukocyte infiltration and cytokine production.

-

Treatment: this compound or a vehicle control is administered, either locally into the pouch or systemically.

-

Analysis: After a set period, the air pouch is lavaged, and the collected fluid is analyzed for:

-

The number and type of infiltrating leukocytes (e.g., neutrophils, macrophages).

-

The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

-

Conclusion

This compound is a key lipid mediator with significant anti-inflammatory potential, primarily through its role as the precursor to the potent pro-resolving molecules, 15-epi-lipoxins. Its unique biosynthesis via aspirin-acetylated COX-2 highlights a crucial mechanism underlying some of the beneficial effects of aspirin. While direct quantitative data on the intrinsic anti-inflammatory activities of this compound are still emerging, its ability to activate PPARβ/δ suggests direct modulatory functions. Further research is warranted to fully elucidate the direct effects of this compound and to develop detailed experimental protocols to standardize its investigation. A deeper understanding of this compound's biological functions holds promise for the development of novel therapeutic strategies for a range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rupress.org [rupress.org]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into 15(R)-HETE's Effects on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more extensively studied 15(S)-HETE, both of which are metabolites of arachidonic acid. While the biological functions of 15(S)-HETE are widely investigated, the specific roles of this compound in cellular processes, particularly cell proliferation, are less defined and represent an emerging area of research. This technical guide provides a comprehensive overview of the initial investigations into the effects of this compound on cell proliferation, detailing its biosynthesis, metabolism, and known signaling pathways. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to further explore the therapeutic potential of this lipid mediator.

Biosynthesis and Metabolism of this compound

This compound is not a primary product of lipoxygenase (LOX) pathways, which predominantly produce the (S)-enantiomer. Instead, its formation is notably associated with the action of acetylated cyclooxygenase-2 (COX-2).[1][2] Aspirin, through the acetylation of a serine residue in the active site of COX-2, alters its catalytic activity, leading to the production of this compound from arachidonic acid.[1][2] This unique biosynthetic pathway is a key consideration in studies involving aspirin's effects on cell signaling.

Once formed, this compound can be further metabolized into other bioactive lipids. One significant metabolic fate is its conversion to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] Additionally, this compound can serve as a substrate for 5-lipoxygenase (5-LOX) to produce 15-epi-lipoxins, such as 15-epi-lipoxin A4 (15-epi-LXA4). These metabolites themselves possess potent biological activities and are crucial to understanding the overall impact of this compound on cellular functions.

Figure 1: Biosynthesis and major metabolic pathways of this compound.

Effects of this compound and Its Metabolites on Cell Proliferation

The influence of this compound on cell proliferation is complex and appears to be cell-type dependent, with some evidence suggesting both direct and indirect effects, often mediated by its metabolites.

Direct Effects on Cancer Cell Lines

Initial studies on cancer cell lines have indicated that this compound may possess anti-proliferative properties, although it appears to be less potent than its (S)-enantiomer.

| Cell Line | Compound | Effect on Proliferation | Concentration | Citation |

| PC3 (Prostate Cancer) | This compound | Inhibition | 10 µM | |

| PC3 (Prostate Cancer) | 15(S)-HETE | Inhibition (greater than this compound) | 10 µM |

Indirect Effects Mediated by Metabolites

The anti-proliferative effects of this compound are often attributed to its downstream metabolites, 15-oxo-ETE and 15-epi-lipoxins.

15-oxo-ETE: This metabolite has demonstrated dose-dependent inhibitory effects on the proliferation of various cancer cell lines.

| Cell Line | Compound | Effect on Proliferation | IC50 / Concentration | Citation |

| A549 (Lung Adenocarcinoma) | 11-oxo-ETE (structurally similar) | Inhibition | Low µM range | |

| LoVo (Colon Adenocarcinoma) | 11-oxo-ETE (structurally similar) | Inhibition | Low µM range | |

| HCA-7 (Colon Adenocarcinoma) | 11-oxo-ETE (structurally similar) | Inhibition | Low µM range | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 15-oxo-ETE | Inhibition | Dose-dependent decrease |

15-epi-Lipoxins: Aspirin-triggered formation of this compound in A549 lung adenocarcinoma cells leads to the production of 15-epi-lipoxins, which are potent inhibitors of cell proliferation.

| Cell Line | Compound | Effect on Proliferation | Citation |

| A549 (Lung Adenocarcinoma) | 15-epi-Lipoxins | Potent Inhibition |

Signaling Pathways Implicated in this compound's Actions

The precise signaling pathways through which this compound exerts its effects on cell proliferation are still under investigation. However, a key target that has been identified is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.

PPARβ/δ Activation

Both this compound and 15(S)-HETE have been shown to be similarly potent agonists of PPARβ/δ. Activation of PPARs can modulate the expression of genes involved in cell cycle regulation and apoptosis. The downstream targets of this compound-mediated PPARβ/δ activation that lead to altered cell proliferation are an active area of research.

Figure 2: Proposed PPARβ/δ signaling pathway for this compound.

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on cell proliferation, this section provides detailed protocols for key in vitro assays.

Cell Proliferation Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (and other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., ethanol). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Figure 3: Workflow for the MTT cell proliferation assay.

DNA Synthesis Measurement using BrdU Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (and other test compounds)

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling solution and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Wash, and then add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Substrate Reaction: Wash the wells and add TMB substrate. Incubate for 15-30 minutes.

-

Stop Reaction and Measurement: Add stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Analysis of Cell Cycle Proteins by Western Blotting

This technique is used to detect changes in the expression levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), following treatment with this compound.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, p21, p27) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash, and then incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the image and quantify the band intensities. Normalize the expression of target proteins to the loading control.

Future Directions and Conclusion

The initial investigations into the effects of this compound on cell proliferation reveal a complex and promising area of research. The unique biosynthesis of this compound via aspirin-acetylated COX-2 positions it as a potentially important mediator in the pharmacological actions of aspirin. While evidence points towards an anti-proliferative role, particularly through its metabolites 15-oxo-ETE and 15-epi-lipoxins, further research is required to fully elucidate its direct effects and the underlying signaling mechanisms.

Future studies should focus on:

-

Conducting comprehensive dose-response studies of this compound on a wider range of normal and cancerous cell lines.

-

Elucidating the downstream targets of the this compound/PPARβ/δ signaling axis and their impact on cell cycle progression and apoptosis.

-

Investigating the effects of this compound in in vivo models of cancer and other proliferative diseases.

This technical guide provides a solid foundation for researchers to build upon, offering both a summary of the current knowledge and detailed protocols to facilitate further exploration of this compound's therapeutic potential. The continued investigation of this unique lipid mediator holds promise for the development of novel strategies for the treatment of cancer and other diseases characterized by aberrant cell proliferation.

References

- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 15(R)-HETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by lipoxygenases (LOX).[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis.[3] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics targeting its signaling pathways. This document provides a detailed protocol for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway of this compound Formation and Action

The formation of this compound is a key step in the lipoxygenase pathway of arachidonic acid metabolism. This pathway is involved in a variety of cellular responses.

Caption: Formation and signaling pathways of this compound.

Experimental Workflow for Quantitative Analysis

A typical workflow for the quantitative analysis of this compound from biological samples involves sample preparation, LC separation, and MS/MS detection.

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[4][5] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for eicosanoid analysis.

a) Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.

-

Sample Loading: Acidify the biological sample (e.g., plasma, serum, tissue homogenate) to pH 3.5 with 0.1 M HCl and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 column volume of water followed by 1 column volume of 15% methanol in water to remove polar interferences.

-

Elution: Elute this compound with 1 column volume of methanol or ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol

-

To 200 µL of plasma, add 10 µL of an internal standard mixture.

-

Add 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly to mix.

-

Add 2.0 mL of Hexane.

-

Vortex for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes at room temperature.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is typically used for the separation of HETEs.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% acetic acid in water |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with a low percentage of mobile phase B, and gradually increase to elute the analytes. A typical gradient might be: 0-3 min, 20% B; 3-16 min, linear gradient to 65% B; 16-19 min, linear gradient to 95% B; 19-23 min, hold at 95% B; 23.2 min, return to 20% B; 25 min, end of run. |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Conditions

Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of HETEs.

| Parameter | Recommended Conditions |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | -3.1 kV to -4.2 kV |

| Source Temperature | 150 °C to 350 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Quantitative Data

Table 1: Performance Characteristics of the LC-MS/MS Method

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | < 2.6 pg on column | |

| Limit of Quantitation (LOQ) | 0.2 - 3 ng/mL | |

| Linearity (r²) | > 0.99 | |

| Intra-day Precision (%CV) | < 10% (typically 3-5%) | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Bias) | Within ± 15% |

Table 2: MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 319.2 | 175.1 | -20 to -35 |

| 15(S)-HETE-d8 (Internal Standard) | 327.2 | 180.1 | -20 to -35 |

Note: Collision energy should be optimized for the specific instrument used.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described method, incorporating either solid-phase or liquid-liquid extraction followed by optimized LC-MS/MS conditions, offers high sensitivity, specificity, and reproducibility. This methodology is well-suited for researchers and scientists in academic and industrial settings, including drug development, to accurately measure this compound levels and elucidate its role in health and disease.

References

- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opentrons.com [opentrons.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosatetraenoic acid (15-HETE) is a crucial lipid mediator derived from arachidonic acid, playing a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. 15-HETE exists as two enantiomers, 15(R)-HETE and 15(S)-HETE, which often exhibit distinct biological activities. The stereochemistry of 15-HETE is critical as 15(S)-HETE is a primary product of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes, while this compound can be formed by COX enzymes and through non-enzymatic lipid peroxidation[1][2]. The differential roles of these enantiomers necessitate accurate and reliable methods for their separation and quantification. This document provides detailed application notes and protocols for the chiral separation of this compound and 15(S)-HETE using various analytical techniques.

Biological Significance and Signaling Pathways

15(S)-HETE: This enantiomer is involved in complex signaling cascades. It can be further metabolized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3]. 15(S)-HETE has been shown to exert its effects through several pathways:

-

PI3K/Akt/mTOR Pathway: 15(S)-HETE can stimulate angiogenesis by activating the PI3K/Akt/mTOR signaling pathway[4][5]. This pathway is crucial for cell growth, proliferation, and survival.

-

BLT2 and PPAR-γ: 15(S)-HETE can also signal through the leukotriene B4 receptor 2 (BLT2) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ), influencing inflammatory responses and cell proliferation.

This compound: The biological roles of this compound are less characterized than its (S)-enantiomer. However, it is a known precursor in the biosynthesis of epi-lipoxins, which are specialized pro-resolving mediators that play a critical role in the resolution of inflammation.

Below are diagrams illustrating the signaling pathways for 15(S)-HETE and the metabolic pathway for this compound.

Chiral Separation Methods: Application Notes

The separation of this compound and 15(S)-HETE is most commonly achieved using chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

A general experimental workflow for the chiral analysis of 15-HETE enantiomers from a biological sample is depicted below.

Data Presentation: Comparison of Chiral Separation Techniques

| Parameter | Chiral Normal-Phase HPLC (NP-HPLC) | Chiral Reversed-Phase HPLC (RP-HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |

| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Chiral selector in buffer (e.g., Cyclodextrins) |

| Mobile Phase | Hexane/Isopropanol/Acetic Acid | Acetonitrile/Water/Formic Acid | Supercritical CO₂ with polar modifiers (e.g., Methanol, Ethanol) | Aqueous buffer with chiral selector |

| Typical Flow Rate | 0.5 - 2.0 mL/min | 0.5 - 2.0 mL/min | 1.0 - 4.0 mL/min | N/A (Voltage driven) |

| Analysis Time | 15 - 30 min | 15 - 30 min | < 15 min | 20 - 40 min |

| Advantages | Good resolution, well-established | Compatible with MS detection, good for polar analytes | Fast analysis, reduced organic solvent use, "green" technique | High efficiency, low sample volume |

| Disadvantages | Use of flammable/toxic organic solvents | Lower resolution for some compounds compared to NP-HPLC | Requires specialized equipment | Lower sensitivity, reproducibility can be challenging |

| Detection | UV, MS/MS | UV, MS/MS | UV, MS/MS | UV, MS |

Experimental Protocols

Protocol 1: Chiral Normal-Phase HPLC (NP-HPLC)

This protocol is suitable for the baseline separation of 15-HETE enantiomers.

1. Sample Preparation:

- Lipid Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids from the biological matrix.

- Derivatization (optional): For enhanced sensitivity with certain detectors, derivatize the carboxyl group of 15-HETE. A common method is esterification to form methyl esters or pentafluorobenzyl (PFB) esters.

2. HPLC Conditions:

- Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid. A typical starting ratio is 95:5:0.1 (v/v/v). The ratio can be optimized to improve resolution.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.

- Injection Volume: 10-20 µL.

- Detection: UV detection at 235 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

3. Expected Results:

- Baseline separation of this compound and 15(S)-HETE should be achieved. Retention times will vary depending on the exact mobile phase composition and column.

Protocol 2: Chiral Reversed-Phase HPLC (RP-HPLC)

This method is advantageous due to its compatibility with mass spectrometry.

1. Sample Preparation:

- Follow the same lipid extraction procedure as in Protocol 1. Derivatization is generally not required for MS detection.

2. HPLC Conditions: